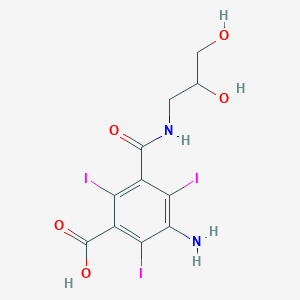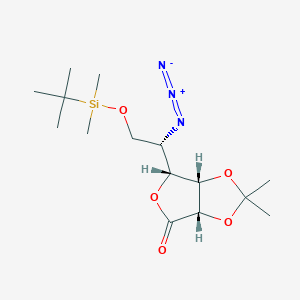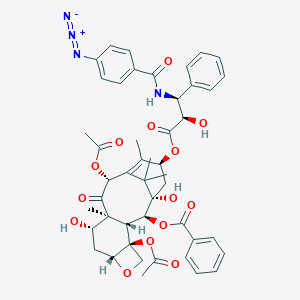
Azidotaxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azidotaxol is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of paclitaxel, a widely used chemotherapy drug. Azidotaxol has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Mechanism of Action
Azidotaxol works by disrupting the microtubule network in cancer cells, which is essential for cell division and growth. It binds to the beta-tubulin subunit of microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Azidotaxol has been found to have several biochemical and physiological effects. It induces the formation of abnormal microtubule structures, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Azidotaxol has also been shown to increase the production of reactive oxygen species, which can induce cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using azidotaxol in lab experiments is its high potency and efficacy against cancer cells. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, azidotaxol is a highly toxic compound and requires careful handling and disposal. It is also expensive to synthesize, which may limit its widespread use in research.
Future Directions
There are several future directions for azidotaxol research. One area of interest is the development of novel formulations of azidotaxol that can improve its pharmacokinetics and reduce toxicity. Another direction is the investigation of combination therapy with other chemotherapy drugs or targeted therapies. Azidotaxol may also have potential in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is implicated. Overall, azidotaxol holds great promise as a potential treatment for various types of cancer, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
Azidotaxol can be synthesized from paclitaxel using a two-step process. The first step involves the conversion of paclitaxel to 10-deacetylbaccatin III, which is then treated with sodium azide to obtain azidotaxol. This synthesis method has been optimized to yield high purity and high yields of azidotaxol.
Scientific Research Applications
Azidotaxol has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer cells, including breast, lung, ovarian, and prostate cancer. Azidotaxol has also been found to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
properties
CAS RN |
153695-19-3 |
|---|---|
Product Name |
Azidotaxol |
Molecular Formula |
C47H50N4O14 |
Molecular Weight |
894.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-azidobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50N4O14/c1-24-31(63-43(59)36(55)35(27-13-9-7-10-14-27)49-41(57)28-17-19-30(20-18-28)50-51-48)22-47(60)40(64-42(58)29-15-11-8-12-16-29)38-45(6,32(54)21-33-46(38,23-61-33)65-26(3)53)39(56)37(62-25(2)52)34(24)44(47,4)5/h7-20,31-33,35-38,40,54-55,60H,21-23H2,1-6H3,(H,49,57)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI Key |
GVICBXRQYJAMJC-MZXODVADSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
synonyms |
3'-(4-azidobenzamido)taxol AzB-taxol azidotaxol N-((3,5-(3)H)-4-azidobenzoyl)-N-debenzoyltaxol N-(4-azidobenzoyl)-N-debenzoyltaxol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



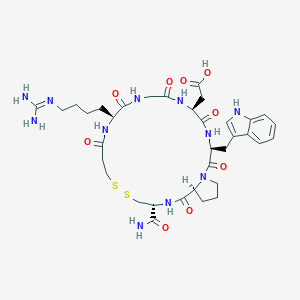
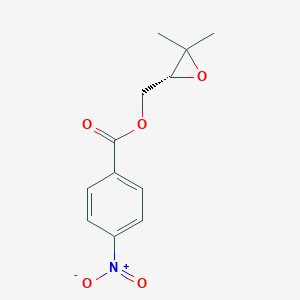
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)



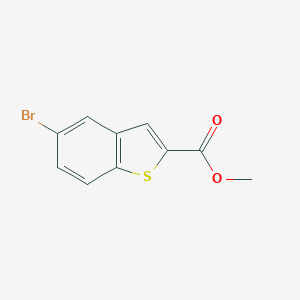
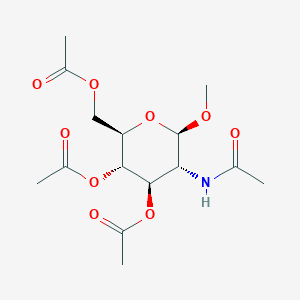
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

